N-Hexadecylpyrene-1-sulfonamide
Description
Properties
IUPAC Name |
N-hexadecylpyrene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-25-33-36(34,35)30-24-22-28-20-19-26-17-16-18-27-21-23-29(30)32(28)31(26)27/h16-24,33H,2-15,25H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXRWJMTLJBKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNS(=O)(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601303237 | |
| Record name | N-Hexadecyl-1-pyrenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-71-6 | |
| Record name | N-Hexadecyl-1-pyrenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=351002-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hexadecyl-1-pyrenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601303237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Synthesis of N Hexadecylpyrene 1 Sulfonamide
Contemporary Approaches in Sulfonamide Synthesis Relevant to Pyrene (B120774) Derivatives
The formation of the sulfonamide bond is a cornerstone of organic synthesis, with a rich history of methodological development. For a substrate as complex as a pyrene derivative, modern techniques that offer high functional group tolerance and mild reaction conditions are particularly advantageous.
Nitrogen-Centered Radical Approaches
The construction of C-N bonds through strategies involving nitrogen-centered radicals has emerged as a powerful tool in modern organic synthesis. rsc.orgscripps.edu These highly reactive intermediates can be generated under mild conditions, often facilitated by photoredox catalysis, and can participate in a variety of bond-forming reactions. nih.gov For the synthesis of N-Hexadecylpyrene-1-sulfonamide, this approach could be envisioned to proceed via the generation of a hexadecylaminyl radical, which would then be trapped by a pyrene-based sulfonyl precursor.
Recent studies have demonstrated the utility of nitrogen-centered radicals for the amination of complex molecular scaffolds. rsc.orgnih.gov For instance, the use of N-aminopyridinium salts, which can be reduced by a photoexcited ruthenium catalyst to generate nitrogen-centered radicals, has proven effective for the C-H amination of arenes. nih.gov A potential synthetic route to this compound using this approach is outlined below:
Reaction Scheme (Hypothetical): Pyrene-1-sulfonyl chloride + N-Hexadecylaminopyridinium salt --(Photoredox Catalyst, Light)--> this compound
The practicality of this method is supported by the successful synthesis of various sulfonamides using super-electron-donor (SED) 2-azaallyl anions to generate aminyl radicals from sulfonamides under transition-metal-free conditions. nih.gov Radical clock and electron paramagnetic resonance (EPR) experiments have substantiated the proposed radical coupling pathways in these transformations. nih.gov
| Parameter | Condition | Effect on Yield | Reference |
| Radical Precursor | N-chloro-N-alkylsulfonamides | Variable | nih.gov |
| Catalyst | Ru(bpy)3Cl2 | Effective for photoredox generation | nih.gov |
| Radical Initiator | Super-electron-donor (SED) | High yields for amidine synthesis | nih.gov |
| Solvent | Acetonitrile | Common for radical reactions | nih.gov |
Sulfur-Phenolate Exchange (SuPhenEx) Methodologies
The Sulfur(VI)-Fluoride Exchange (SuFEx) reaction, a cornerstone of click chemistry, has been expanded to include the Sulfur-Phenolate Exchange (SuPhenEx) reaction. nih.govwur.nl This methodology offers a mild, fast, and high-yielding route to sulfonamides, using stable and easy-to-handle starting materials. nih.gov The reaction typically involves the exchange of a p-nitrophenolate leaving group from a sulfonate ester with an amine.
For the synthesis of this compound, this would involve the preparation of 4-nitrophenyl pyrene-1-sulfonate, which would then be reacted with hexadecylamine. The high stability of the resulting sulfonamide products under the reaction conditions is a significant advantage of this method. nih.gov Research has shown that the SuPhenEx reaction proceeds rapidly at room temperature, often reaching completion within minutes to a few hours, and is compatible with a wide range of functional groups. nih.govnih.gov
| Reactant 1 | Reactant 2 | Reaction Time | Yield | Reference |
| 4-Nitrophenyl benzylsulfonate | Linear aliphatic amines | < 1 - 6 hours | High to Quantitative | nih.gov |
| 4-Nitrophenyl benzylsulfonate | Cyclic aliphatic amines | < 1 hour | High | nih.gov |
| 4-Nitrophenyl benzylsulfonate | N-Alkylanilines | < 1 hour | High | nih.gov |
| Sulfonimidoyl fluorides | Phenols | Minutes | High | nih.govwur.nl |
One-Pot Synthetic Strategies
One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, leading to increased efficiency, reduced waste, and cost-effectiveness. researchgate.net Several one-pot strategies for the synthesis of sulfonamides have been developed, which could be adapted for the preparation of this compound.
One such approach involves the palladium-catalyzed coupling of an aryl iodide (or in this case, a pyrenyl iodide) with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). The resulting ammonium (B1175870) sulfinate can then be treated in the same pot with an amine and an oxidant like sodium hypochlorite (B82951) to furnish the desired sulfonamide. organic-chemistry.org This method is notable for its broad substrate scope and tolerance of various functional groups. organic-chemistry.org
Another efficient one-pot method starts from thiols or disulfides, which are oxidized in situ to form a sulfonyl chloride intermediate. This intermediate is then reacted with an amine in the same reaction vessel to yield the sulfonamide. researchgate.net For the target molecule, this would necessitate the availability of pyrene-1-thiol or its corresponding disulfide.
Furthermore, multicomponent reactions, such as the tandem N-sulfonylation/Ugi four-component reaction, offer a convergent and efficient route to complex sulfonamide-containing structures. rsc.org
Design Principles for this compound Scaffolds
The design of a molecular scaffold like this compound is guided by the principle of combining distinct molecular fragments to achieve specific properties. This molecule marries a large, planar, and fluorescent polycyclic aromatic hydrocarbon (pyrene) with a flexible, lipophilic long-chain alkyl group (hexadecyl) via a polar and structurally significant sulfonamide linker.
The key design principles for such a scaffold include:
Modularity: The synthesis should allow for the independent variation of the pyrene core, the alkyl chain, and potentially the substitution pattern on the sulfonamide nitrogen. This modularity is crucial for creating libraries of related compounds to systematically probe structure-activity relationships. nih.gov
Amphiphilicity: The combination of the hydrophobic pyrene and hexadecyl moieties with the polar sulfonamide group imparts an amphiphilic character to the molecule. This is a critical design feature that will govern its self-assembly behavior, solubility in different media, and interactions with biological membranes or other surfaces.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction conditions is a critical step in developing a practical and efficient synthesis of this compound. Key parameters that require careful consideration include the choice of solvent, temperature, catalyst, and base, as well as the stoichiometry of the reactants.
For instance, in the synthesis of N-sulfonylimines, a related class of compounds, it was found that solvent-free conditions or the use of green solvents like dimethyl carbonate (DMC) can significantly improve reaction efficiency. researchgate.net The use of dehydrating agents like neutral alumina (B75360) can also drive the reaction to completion. researchgate.net
In the context of the SuPhenEx reaction, while many reactions proceed efficiently at room temperature, for less reactive amines, gentle heating might be necessary to achieve reasonable reaction times without compromising the yield. nih.gov
The following table summarizes key parameters that are typically optimized in sulfonamide synthesis:
| Parameter | Typical Range/Options | Impact on Reaction | Reference |
| Solvent | Dichloromethane, Acetonitrile, DMF, PEG, Water, Solvent-free | Affects solubility, reaction rate, and work-up | researchgate.netmdpi.comjsynthchem.com |
| Temperature | Room temperature to 180 °C | Influences reaction rate and selectivity | researchgate.netmdpi.com |
| Catalyst | Palladium complexes, Copper salts, Phase-transfer catalysts | Can significantly increase reaction rate and yield | organic-chemistry.orgmdpi.comthieme.de |
| Base | Triethylamine, DIPEA, K2CO3, Na2CO3 | Neutralizes acidic byproducts and can influence reactivity | jsynthchem.comorganic-chemistry.orgnih.gov |
| Reactant Stoichiometry | Equimolar to slight excess of one reactant | Can drive the reaction to completion and affect purity | nih.govmdpi.com |
Green Chemistry Considerations in Pyrene-Sulfonamide Synthesis
The principles of green chemistry are increasingly important in modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green chemistry considerations can be incorporated:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are particularly advantageous in this regard. researchgate.netrsc.org
Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol, or dimethyl carbonate is a key goal. researchgate.netnih.gov Similarly, avoiding the use of toxic and corrosive reagents like sulfonyl chlorides, where possible, is beneficial. thieme.de The SuPhenEx methodology, which avoids the use of sulfonyl chlorides, is a good example of this principle. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted and ultrasound-assisted synthesis can also offer more energy-efficient alternatives to conventional heating. mdpi.com
Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. The development of reusable catalysts, such as magnetic nanoparticle-supported catalysts, further enhances the green credentials of a synthesis. jsynthchem.com
By integrating these green chemistry principles into the synthetic design, the environmental footprint of producing this compound can be significantly minimized.
Advanced Spectroscopic and Computational Characterization of N Hexadecylpyrene 1 Sulfonamide
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic techniques are indispensable for the precise determination of molecular structures, both in the gas phase and in the solid state. These methods provide invaluable data on bond lengths, bond angles, and conformational preferences, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.
Rotational Spectroscopy for Conformational Analysis
Rotational spectroscopy is a powerful technique for obtaining highly accurate information about the geometry of molecules in the gas phase. By measuring the absorption of microwave radiation, the rotational constants of a molecule can be determined, which are inversely proportional to its moments of inertia. This information allows for the precise determination of bond lengths and angles.
X-ray Crystallographic Analysis for Solid-State Structures
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be constructed, revealing the precise positions of atoms within the crystal lattice.
In the solid state, one would expect the planar pyrene (B120774) moieties to exhibit significant π-π stacking interactions, a common feature for polycyclic aromatic hydrocarbons. The long hexadecyl chains would likely adopt an all-trans conformation to maximize van der Waals interactions and packing efficiency. The sulfonamide linker would dictate the relative orientation of the pyrene and the alkyl chain. A detailed analysis of the crystal structure would provide precise measurements of bond lengths, bond angles, and intermolecular contacts, which are crucial for understanding its properties in solid-state devices.
Quantum Chemical Calculations for Molecular Insights
Quantum chemical calculations provide a theoretical framework to complement experimental data and to predict molecular properties that are difficult or impossible to measure experimentally. These computational methods offer a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. DFT calculations can provide accurate descriptions of molecular geometries, vibrational frequencies, and electronic structures, including the energies and shapes of molecular orbitals.
While no specific DFT studies focused solely on N-Hexadecylpyrene-1-sulfonamide have been found in the literature, such calculations would be highly informative. A DFT analysis could be used to:
Optimize the geometry of different conformers and predict their relative energies.
Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's electronic transitions and charge-transfer properties.
Generate a map of the electrostatic potential to identify electron-rich and electron-poor regions, which are indicative of reactive sites.
Simulate vibrational spectra to aid in the interpretation of experimental infrared and Raman data.
For a molecule like this compound, DFT calculations would likely show that the HOMO is localized on the electron-rich pyrene ring, while the LUMO may have contributions from both the pyrene and the sulfonamide group. The energy gap between the HOMO and LUMO would be a key parameter in determining its potential use in organic electronics.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
An NBO analysis of this compound, which has not yet been reported in the literature, would provide quantitative insights into:
The nature of the chemical bonds, including their hybridization and polarization.
The extent of electron delocalization from the pyrene ring to the sulfonamide group.
The strength of intramolecular hydrogen bonds, if any.
The charge distribution on each atom, providing a more detailed picture than simple population analyses.
This analysis would be particularly useful for understanding the electronic communication between the pyrene chromophore and the sulfonamide linker.
Non-Linear Optical (NLO) Property Predictions
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, and this is governed by its hyperpolarizability.
Computational chemistry provides a powerful tool for predicting the NLO properties of molecules. By calculating the first and second hyperpolarizabilities (β and γ), one can estimate the potential of a molecule to exhibit NLO effects. To date, there are no published studies on the predicted NLO properties of this compound.
A computational study of the NLO properties of this molecule would involve calculating its hyperpolarizability using methods like DFT. The presence of the electron-donating hexadecyl group (via the sulfonamide linker) and the large, polarizable pyrene ring suggests that this compound might possess interesting NLO properties. The calculations would quantify this potential and guide the design of new NLO materials based on this molecular scaffold.
Spectroscopic Investigations of Molecular Interactions
The interaction of this compound with its environment and with other molecules can be probed in detail using various spectroscopic techniques, particularly fluorescence spectroscopy. The pyrene moiety is a well-known fluorescent probe whose emission spectrum is highly sensitive to the polarity of its local environment and to the presence of quenching species.
The fluorescence behavior of this compound is governed by several potential photophysical processes. The interplay between the pyrene core, the electron-withdrawing sulfonamide group, and the hydrophobic hexadecyl chain dictates which mechanisms are dominant under specific conditions.
Photoinduced Electron Transfer (PeT): PeT is a primary mechanism through which the fluorescence of the pyrene moiety can be modulated. In a PeT process, photoexcitation of the pyrene fluorophore is followed by the transfer of an electron to a nearby acceptor molecule or from a nearby donor molecule. This process is critically dependent on the electronic properties of interacting species. For instance, the sulfonamide group, being electron-withdrawing, can influence the electron density of the pyrene ring system. More significantly, in the presence of suitable electron-accepting or electron-donating molecules (analytes), the fluorescence of the pyrene unit can be quenched. mdpi.comnih.gov This "turn-off" sensing is a hallmark of PeT. The efficiency of PeT is highly distance-dependent, making the conformation and accessibility of the pyrene core crucial. The long hexadecyl chain can influence this by positioning the molecule in specific microenvironments, such as micelles or lipid membranes. nih.gov
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor chromophore. nih.gov For FRET to occur with this compound acting as a donor, an appropriate acceptor molecule must be in close proximity (typically 1-10 nm), and the emission spectrum of the pyrene donor must overlap with the absorption spectrum of the acceptor. nih.gov While FRET is a powerful tool for studying molecular interactions, its application with this compound would require a system specifically designed to include a suitable acceptor.
Intramolecular Charge Transfer (ICT): In molecules containing both an electron-donating and an electron-accepting group, excitation can lead to a transfer of electron density from the donor to the acceptor, forming an ICT state. nih.gov In this compound, the pyrene unit can act as the electron-donating fluorophore, while the sulfonamide group possesses electron-withdrawing characteristics. Upon photoexcitation, it is conceivable that an ICT state could be formed, which is often characterized by a large Stokes shift and high sensitivity to solvent polarity. The emission from the ICT state can be different from the normal locally excited state, often appearing as a broad, red-shifted band in polar solvents. The study of sulfonamide derivatives has shown that charge-transfer complexes can readily form, supporting the potential for ICT processes in this class of molecules. nih.gov
Excited State Intramolecular Proton Transfer (ESIPT): ESIPT involves the transfer of a proton within a molecule in its excited state. nih.gov This process requires the presence of both a proton-donating group and a proton-accepting group in a suitable spatial arrangement. nih.gov For this compound, the sulfonamide group (-SO₂NH-) contains a proton that could potentially be transferred. However, a suitable intramolecular acceptor site in the correct conformation would be necessary. ESIPT typically results in a tautomeric form with a distinct, large Stokes-shifted fluorescence. nih.gov While possible, ESIPT is not commonly reported as the primary fluorescence mechanism for simple pyrene sulfonamides without additional specifically placed functional groups.
Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or in the solid state. nih.gov This effect is often attributed to the restriction of intramolecular rotations or vibrations in the aggregated state, which closes non-radiative decay channels. eurjchem.com Molecules with AIE properties often contain rotor-like components, such as phenyl rings that can rotate in solution. The pyrene unit itself is largely planar, but the flexible hexadecyl chain could induce aggregation of this compound molecules in certain solvent systems (e.g., in aqueous media). If the molecule exhibits weak fluorescence in a good solvent but strong emission in an aggregated state, this would be indicative of AIE. Some pyrene-containing materials have been shown to exhibit a related phenomenon of grinding-enhanced or amorphization-induced emission. nih.gov
The table below summarizes the potential fluorescence mechanisms and the structural requirements for this compound.
| Fluorescence Mechanism | Structural Requirement & Key Features | Relevance to this compound |
| Photoinduced Electron Transfer (PeT) | Requires an electron donor/acceptor. Leads to fluorescence quenching. | Highly relevant. The pyrene moiety is a known fluorophore susceptible to quenching by various analytes. mdpi.comnih.gov |
| Förster Resonance Energy Transfer (FRET) | Requires a suitable acceptor with spectral overlap. Distance-dependent (1-10 nm). | Possible in designed systems where an acceptor is intentionally introduced. nih.gov |
| Intramolecular Charge Transfer (ICT) | Contains electron-donating (pyrene) and electron-withdrawing (sulfonamide) parts. Emission is sensitive to solvent polarity. | Plausible, given the electronic nature of the pyrene and sulfonamide groups. nih.gov |
| Excited State Intramolecular Proton Transfer (ESIPT) | Requires intramolecular proton donor (e.g., N-H) and acceptor groups in proximity. | Less likely to be the dominant mechanism without specific structural modifications. nih.gov |
| Aggregation-Induced Emission (AIE) | Restricted intramolecular motion in aggregates leads to enhanced emission. | Possible, as the long alkyl chain can promote self-assembly/aggregation. nih.goveurjchem.com |
Computational Modeling of Molecular Conformations and Dynamics
Computational chemistry provides powerful tools for understanding the structure, properties, and dynamic behavior of molecules like this compound at an atomic level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are particularly valuable.
Density Functional Theory (DFT) calculations are employed to investigate the electronic structure of the molecule. nih.govmdpi.com These studies can predict various molecular properties, including:
Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
Electronic Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the electronic transitions involved in absorption and emission. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter related to the molecule's reactivity and spectroscopic properties. nih.gov
Atomic Charges: Calculating the distribution of charge across the molecule helps to identify electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions and the potential for ICT.
For example, DFT studies on related sulfonamide and pyrene derivatives have been used to correlate their electronic structure with their observed chemical and photophysical behavior. nih.gov
Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. For a molecule with a long, flexible chain like this compound, MD simulations are invaluable for understanding its conformational dynamics and its interactions with its environment. These simulations can reveal:
Conformational Flexibility: How the hexadecyl chain folds and moves in different solvents or when constrained at an interface.
Solvent Effects: How solvent molecules arrange around the hydrophobic pyrene and alkyl parts versus the more polar sulfonamide headgroup.
Aggregation and Self-Assembly: Simulating the behavior of multiple this compound molecules can predict how they might aggregate to form structures like micelles or layers, which is relevant to understanding AIE.
Membrane Interactions: MD simulations can model how the molecule inserts into and orients within a lipid bilayer, providing a molecular-level view of its behavior in biological membranes.
The following table presents representative data that can be obtained from DFT calculations for molecules similar in structure to the core components of this compound.
| Computational Parameter | Typical Calculated Value | Significance |
| HOMO Energy | -5.0 to -6.5 eV | Represents the energy of the highest energy electrons; related to the ability to donate an electron. |
| LUMO Energy | -1.5 to -2.5 eV | Represents the energy of the lowest energy unoccupied state; related to the ability to accept an electron. |
| HOMO-LUMO Gap | 3.0 to 4.5 eV | Correlates with the energy of the lowest electronic transition (absorption) and chemical stability. nih.gov |
| Dipole Moment | 2.0 to 6.0 Debye | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| N-H Bond Length (Sulfonamide) | ~1.02 Å | Provides structural information and can be used to analyze hydrogen bonding potential. |
Note: The values in this table are illustrative and are based on published DFT calculations for various aryl sulfonamides and pyrene derivatives. nih.gov Specific values for this compound would require dedicated computational analysis.
Together, these spectroscopic and computational approaches provide a comprehensive framework for characterizing the complex behavior of this compound, linking its molecular structure to its functional properties as a fluorescent probe and sensor.
Nanotechnology Applications and Nanomaterial Development with N Hexadecylpyrene 1 Sulfonamide
Functionalization of Nanoparticles with N-Hexadecylpyrene-1-sulfonamide
While general principles of nanoparticle functionalization exist, specific examples and research findings for this compound are absent.
Role of this compound in Nanoscale Sensing Platforms
Although pyrene-based compounds are used in fluorescence sensing, the specific role and performance of this compound as a nanosensor component are not documented.
Integration of this compound into Advanced Material Systems at the Nanoscale
There is a lack of literature describing the integration of this compound into more complex nanoscale systems.
It is plausible that research on this compound in nanotechnology is nascent, proprietary, or not yet indexed in publicly accessible databases. Until such specific research becomes available, a comprehensive and authoritative article on this subject, as per the user's detailed request, cannot be responsibly generated.
In Silico Investigations of Biomolecular Interactions
Computational methods, or in silico studies, provide powerful tools for predicting and analyzing the interactions between small molecules like this compound and their biological targets at an atomic level. nih.gov These methods complement experimental data by offering insights into binding modes, energies, and dynamics that can be difficult to observe directly.
1 Molecular Docking Studies with Biological Macromolecules (e.g., DNA, Enzymes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov This method is widely used to understand how a ligand, such as a fluorescent probe, might interact with a protein or nucleic acid.
Interaction with Enzymes: Docking studies can be employed to predict the binding of this compound to enzymes, particularly membrane-associated enzymes. The sulfonamide group can form key hydrogen bonds with amino acid residues in an enzyme's active or allosteric site, while the hexadecyl chain would likely favor interactions with hydrophobic pockets or the transmembrane domain of the protein. plos.orgresearchgate.net Docking simulations of various sulfonamide derivatives with enzymes have shown that they can establish stable interactions through hydrogen bonding and hydrophobic contacts. nih.govresearchgate.net
Interaction with DNA: The planar pyrene (B120774) ring of the probe could potentially intercalate between the base pairs of DNA or bind to its grooves. nih.gov Molecular docking could elucidate the preferred binding mode (intercalation vs. groove binding) and identify which DNA sequences are favored. Studies on other pyrene derivatives have suggested that they can bind to DNA, with the specific mode being influenced by the nature of the substituents. nih.gov
The table below illustrates hypothetical docking results for this compound with a model enzyme and a DNA duplex, based on typical findings for similar compounds.
| Macromolecule | Predicted Binding Site | Key Interacting Residues/Bases | Predicted Binding Energy (kcal/mol) |
| Model Membrane Protein | Hydrophobic pocket near lipid interface | Leucine, Isoleucine, Phenylalanine | -8.5 |
| DNA (dodecamer) | Minor Groove | A-T rich region | -7.2 |
Molecular Interactions and Biological Research Applications of N Hexadecylpyrene 1 Sulfonamide As Probes
2 Molecular Dynamics Simulations of Binding Events
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of molecules over time. nih.gov An MD simulation of N-Hexadecylpyrene-1-sulfonamide could provide critical insights into its behavior within a biological context.
Membrane Insertion and Orientation: MD simulations are particularly powerful for studying how amphipathic molecules like this compound insert into and behave within a lipid bilayer. nih.gov Simulations can reveal the precise location, orientation, and mobility of the probe within the membrane. Studies on pyrene (B120774) in lipid bilayers have shown it prefers to localize near the headgroup region with its plane oriented nearly perpendicular to the bilayer normal. nih.gov The long hexadecyl chain of the probe would be expected to align with the lipid acyl chains.
Conformational Stability of Complexes: If docking studies suggest a stable complex with a protein or DNA, MD simulations can be used to assess the stability of this complex over time. nih.gov The simulation can reveal whether the initial docked pose is maintained, or if the ligand reorients to find a more stable binding mode. These simulations also provide information on the flexibility of both the probe and its binding partner, and how they influence each other's dynamics. nih.govnih.gov For example, a simulation could track the hydrogen bonds formed between the sulfonamide group and a protein to determine their persistence over the simulation time.
Strategies for Modulating Biological Functions via Molecular Interactions
Information on strategies for modulating biological functions specifically via the molecular interactions of this compound is not available in the current scientific literature. Research on related classes of compounds, such as N-acyl-N-alkyl sulfonamides and other functionalized pyrene derivatives, suggests potential mechanisms, but these are not directly applicable to the subject compound without dedicated experimental evidence.
Broadly, sulfonamide-containing molecules have been explored for their ability to inhibit protein-protein interactions and for targeted covalent labeling of proteins like G protein-coupled receptors (GPCRs). The pyrene moiety is a classic fluorescent probe used to study protein and membrane dynamics. The hexadecyl chain would likely serve to anchor the molecule within biological membranes.
Theoretically, strategies for modulating biological functions with this compound could involve:
Fluorescent Labeling and Imaging: Leveraging the pyrene group's fluorescence to visualize specific cellular components or processes. The hexadecyl chain would likely target the probe to lipid bilayers.
Enzyme Inhibition: The sulfonamide group could potentially interact with the active sites of specific enzymes, leading to their inhibition.
Disruption of Protein-Lipid or Protein-Protein Interactions: By inserting into membranes, the molecule could alter membrane properties or interfere with the interactions of membrane-associated proteins.
However, it must be reiterated that these are hypothetical strategies based on the known functions of the compound's constituent parts. Without experimental data on this compound, no definitive statements can be made.
Environmental Research Applications of N Hexadecylpyrene 1 Sulfonamide
Utilization in Environmental Sensing and Monitoring Technologies
N-Hexadecylpyrene-1-sulfonamide, a fluorescent derivative of pyrene (B120774), has emerged as a compound of interest in the development of advanced environmental sensing and monitoring technologies. Its utility stems from the inherent photophysical properties of the pyrene moiety, which exhibits a strong, environment-dependent fluorescence. This characteristic allows it to function as a sensitive probe for detecting changes in its immediate surroundings.
The core of its application lies in its fluorescence emission spectrum. In methanol, this compound displays an excitation wavelength of 350 nm and an emission wavelength of 400 nm merckmillipore.com. This fluorescence can be modulated by the presence of specific analytes or changes in the polarity of the medium, forming the basis for its use in chemosensors.
Development of Chemosensors for Pollutant Detection
While specific chemosensors for a wide array of pollutants based solely on this compound are not extensively documented in publicly available research, its inclusion in patents for "self-indicating radiation alert dosimeters" suggests its potential for detecting environmental changes, including those induced by pollutants google.comgoogle.comgoogleapis.com. The principle of such applications involves the compound being part of a system where its fluorescence properties change upon interaction with target molecules or environmental stressors. The long hexadecyl chain imparts a lipophilic character, potentially enabling its incorporation into polymer matrices or onto surfaces of sensing devices designed for detecting nonpolar pollutants.
Research on other pyrene derivatives has demonstrated their successful use in creating fluorescent chemosensors for various environmental contaminants. For instance, pyrene-based probes have been developed for the detection of metal ions and organic molecules. The functionalization of the pyrene core, as seen in this compound with its sulfonamide and hexadecyl groups, can be tailored to enhance selectivity and sensitivity towards specific pollutants. The sulfonamide group, in particular, can act as a binding site for certain analytes, leading to a measurable change in the fluorescence signal.
Monitoring of Organic Contaminants in Environmental Matrices
The application of this compound in the direct monitoring of organic contaminants in complex environmental matrices like water and soil is an area of ongoing research interest. Its lipophilic nature, conferred by the hexadecyl chain, makes it a candidate for probing hydrophobic microenvironments, which are often where persistent organic pollutants accumulate.
The principle behind this application is the phenomenon of pyrene's fluorescence sensitivity to the polarity of its environment. In the presence of nonpolar organic contaminants, the fluorescence fine structure of pyrene and its derivatives can change. This allows for the potential development of monitoring systems where the compound is used to indicate the presence and concentration of such pollutants. Although detailed studies specifically using this compound for this purpose are not widely reported, the foundational science of pyrene-based sensing supports this potential application.
Fate and Transport Studies in Environmental Systems (e.g., Water, Sediment)
Specific studies detailing the environmental fate and transport of this compound are limited. However, its chemical structure—a polycyclic aromatic hydrocarbon (PAH) core (pyrene) and a long alkyl chain sulfonamide side group—allows for predictions of its likely behavior in environmental systems such as water and sediment.
The pyrene component is hydrophobic, suggesting a strong tendency for the compound to adsorb to organic matter in soil and sediment. The long hexadecyl chain would further enhance this lipophilicity, likely leading to low mobility in aqueous environments and significant partitioning into the solid phase. In aquatic systems, it would be expected to be found predominantly in the sediment rather than dissolved in the water column.
The transport of this compound in the environment would likely be associated with the movement of particulate matter to which it is adsorbed. Its potential for long-range transport would be low due to its expected low volatility and strong sorption characteristics.
Research on Degradation Pathways in Environmental Contexts
There is a lack of specific research on the degradation pathways of this compound in environmental contexts. However, insights can be drawn from studies on the biodegradation of its constituent parts: pyrene and sulfonamides.
The pyrene ring system is known to be biodegradable by various microorganisms, including bacteria and fungi researchgate.netnih.govresearchgate.netnih.govmdpi.com. The degradation of pyrene typically proceeds through oxidation, catalyzed by dioxygenase enzymes, to form dihydrodiols. These intermediates are then further metabolized, leading to ring cleavage and eventual mineralization to carbon dioxide and water. The presence of the hexadecylsulfonamide substituent may influence the rate and pathway of degradation. The long alkyl chain could potentially hinder microbial attack on the pyrene core, or conversely, it could be a site for initial oxidation.
Data on Related Compounds
To provide context for the potential environmental behavior of this compound, the following table summarizes degradation data for pyrene by different microorganisms.
| Microorganism | Substrate | Degradation Rate | Incubation Period | Reference |
| Bacillus sp. BP10 | Pyrene (100 mg/kg in soil) | 96% | 14 days | researchgate.net |
| Pseudomonas sp. P2 | Pyrene (100 mg/kg in soil) | 80% | 14 days | researchgate.net |
| Consortium (BP10 + P2) | Pyrene (100 mg/kg in soil) | 98% | 14 days | researchgate.net |
| Trichoderma sp. (immobilized) | Pyrene (100 mg/kg in soil slurry) | 63% | 240 hours | researchgate.net |
| Fusarium sp. (immobilized) | Pyrene (100 mg/kg in soil slurry) | 69% | 240 hours | researchgate.net |
| Aspergillus niger + Fusarium sp. (immobilized) | Pyrene (100 mg/kg in soil slurry) | 81% | 240 hours | researchgate.net |
Future Directions and Emerging Research Avenues
Synergistic Integration with Other Advanced Materials
The inherent properties of N-Hexadecylpyrene-1-sulfonamide, particularly the pyrene (B120774) moiety's ability to engage in π-π stacking interactions, make it an exceptional candidate for non-covalent functionalization of various advanced materials. Future research will likely focus on creating novel hybrid materials with enhanced functionalities.
One of the most promising areas is the integration with carbon nanomaterials such as graphene and carbon nanotubes (CNTs) . The planar pyrene group can adsorb onto the graphitic surfaces of these materials through strong π-π stacking, effectively anchoring the entire molecule. This non-covalent functionalization can improve the dispersion of CNTs and graphene in various solvents, a critical step for their processing and application. biologic.netnih.govacs.org The hexadecyl chain can further influence the solubility and compatibility of the resulting hybrid material with different polymer matrices, opening doors for the development of high-performance nanocomposites with improved mechanical and thermal properties. manchester.ac.uk
Furthermore, the electrochemical properties of pyrene derivatives suggest that their integration with CNTs could lead to the development of advanced electrodes for energy storage devices like pseudocapacitors. biologic.netnih.gov The sulfonamide group could also play a role in modulating the electronic properties of the hybrid material.
The functionalization of inorganic nanoparticles with pyrene-containing molecules has also been shown to tune their optical properties. researchgate.net By controlling the surface chemistry and the concentration of this compound on nanoparticles, it may be possible to create materials with tailored fluorescence emission, including the formation of excimers, which could be exploited in sensing and imaging applications.
Potential Synergistic Applications with Advanced Materials:
| Advanced Material | Potential Synergistic Effect with this compound | Potential Application Area |
| Graphene | Enhanced dispersibility, tailored surface properties. manchester.ac.uk | Polymer nanocomposites, conductive inks. |
| Carbon Nanotubes | Improved dispersion, functionalization for targeted delivery. biologic.netnih.govacs.org | Biomedical imaging, drug delivery. |
| Inorganic Nanoparticles | Tunable optical and electronic properties. researchgate.net | Sensors, catalysts, optoelectronics. |
| Conductive Polymers | Modulation of electronic properties, improved processability. | Organic electronics, bio-interfacing. |
Exploration of Novel Stimuli-Responsive Systems
The molecular structure of this compound inherently contains moieties that can respond to external stimuli, making it a prime candidate for the development of "smart" materials. Future research is expected to delve into harnessing these responsive behaviors.
Light-responsive systems are a particularly exciting avenue. The pyrene unit is a well-known fluorophore that can undergo photochemical reactions, including photodimerization and photocleavage of appended groups. researchgate.netnih.gov By designing systems where the sulfonamide or other parts of the molecule are linked via a photolabile bond, it would be possible to trigger changes in the molecule's properties, such as its solubility or self-assembly behavior, using light. researchgate.netrsc.org This could lead to the development of light-triggered drug delivery systems or photo-switchable surfaces.
pH-responsive systems are another promising area. The sulfonamide group can exhibit pH-dependent protonation and deprotonation, which can alter the molecule's charge and, consequently, its self-assembly and interaction with other molecules. nih.gov This property could be exploited to create hydrogels or micelles that release a payload in response to a specific pH change, a feature highly desirable for targeted drug delivery to acidic tumor microenvironments. nih.govresearchgate.net
Thermo-responsive systems could also be engineered. The long hexadecyl chain can influence the molecule's solubility and aggregation behavior in response to temperature changes. nih.govresearchgate.netnih.gov By carefully balancing the hydrophobic and hydrophilic parts of the molecule, it may be possible to design systems with a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), allowing for temperature-controlled self-assembly and disassembly. researchgate.netnih.gov
Enzyme-responsive systems represent a sophisticated approach. Specific enzymes could be used to cleave the sulfonamide bond or other linkages within the molecule, leading to a controlled release or a change in material properties. nih.gov This would enable highly specific and targeted responses within biological systems.
Advancement in Computational Design and Prediction
As the complexity of the systems involving this compound increases, computational modeling and simulation will become indispensable tools for predicting their behavior and guiding experimental design.
Molecular dynamics (MD) simulations can provide detailed insights into the self-assembly processes of this compound in different environments. nih.gov These simulations can predict the morphology of the resulting aggregates, such as micelles, vesicles, or nanofibers, and elucidate the role of intermolecular forces, including π-π stacking, hydrogen bonding, and van der Waals interactions, in stabilizing these structures. nih.gov Understanding these fundamental interactions is crucial for designing materials with specific nanoscale architectures.
Density functional theory (DFT) calculations can be employed to investigate the electronic and optical properties of the molecule. researchgate.net These calculations can predict the absorption and emission spectra of the pyrene core and how these are influenced by the sulfonamide and hexadecyl groups. DFT can also be used to model the interaction of this compound with other molecules and surfaces, aiding in the design of sensors and electronic devices. researchgate.net
Predictive models for self-assembly , potentially using machine learning algorithms, could be developed based on a library of amphiphilic molecules with varying chain lengths and head groups. nih.gov By training these models on experimental data, it may become possible to predict the self-assembly behavior of new molecules like this compound with a high degree of accuracy, accelerating the discovery of new functional materials.
Key Areas for Computational Investigation:
| Computational Method | Research Focus for this compound | Predicted Outcome |
| Molecular Dynamics (MD) | Self-assembly in solution, interaction with lipid bilayers. nih.gov | Morphology of aggregates, mechanism of membrane insertion. |
| Density Functional Theory (DFT) | Electronic structure, optical properties, interaction with surfaces. researchgate.net | Absorption/emission spectra, binding energies. |
| Coarse-Grained Simulations | Large-scale self-assembly and phase behavior. | Prediction of macroscopic material properties. |
| Machine Learning | Predicting self-assembly from molecular structure. nih.gov | Rapid screening of new molecular designs. |
Bridging Molecular-Level Understanding to Macro-Scale Applications
A critical challenge and a significant area of future research will be to translate the understanding of the molecular-level properties of this compound into the design and fabrication of functional macroscopic materials and devices.
The self-assembly of this amphiphile into ordered structures like nanofibers or sheets is a key process that can be harnessed to create materials with anisotropic properties. nih.govrsc.org For instance, the alignment of self-assembled nanofibers could lead to the formation of hydrogels with controlled mechanical strength and rheological properties. nih.govmdpi.com
Langmuir-Blodgett (LB) techniques offer a powerful method to create highly ordered, ultrathin films of this compound on solid substrates. wikipedia.orgyoutube.comelsevier.commdpi.comnih.gov These films, with their precise control over molecular orientation and thickness, could be used to fabricate a variety of devices, including sensors, organic light-emitting diodes (OLEDs), and components for molecular electronics. wikipedia.orgnih.gov The pyrene moiety's fluorescence could be utilized for sensing applications, where the binding of an analyte to the film would cause a detectable change in the fluorescence signal.
The formation of supramolecular gels is another promising avenue for creating macroscopic materials. nih.govmdpi.com The interplay of hydrogen bonding from the sulfonamide group and π-π stacking from the pyrene units, along with the van der Waals interactions of the hexadecyl chains, could lead to the formation of robust and stimuli-responsive gels. These gels could find applications in tissue engineering, controlled drug release, and as smart materials that change their properties in response to external cues.
By understanding and controlling the self-assembly process, researchers can bridge the gap from the molecular scale to functional macroscopic systems, unlocking the full potential of this compound in a wide range of applications.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N-Hexadecylpyrene-1-sulfonamide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling pyrene-1-sulfonyl chloride with hexadecylamine under inert conditions. Post-synthesis purification via column chromatography (e.g., using hexane:ethyl acetate gradients) is critical to isolate the product . Purity validation requires a combination of techniques:
- Spectroscopic Analysis : Confirm molecular structure using -NMR and -NMR to verify proton and carbon environments .
- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight and absence of byproducts .
- Thermal Analysis : Melting point determination (e.g., 50–55°C range, analogous to structurally similar sulfonamides) ensures consistency .
Q. What are the established biological activities of this compound, and how are these assays designed?
- Methodological Answer : The compound is studied for antimicrobial and anti-inflammatory properties. Assays include:
- Microbial Inhibition : Broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) with controls for solvent interference .
- Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits, comparing activity to reference drugs like ibuprofen .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess therapeutic index .
Q. How should researchers ensure reproducibility when reporting experimental protocols?
- Methodological Answer : Follow guidelines for detailed documentation:
- Material Specifications : Report solvent grades, reagent purities (e.g., ≥99%), and equipment calibration .
- Step-by-Step Workflows : Include reaction times, temperatures, and purification parameters (e.g., column dimensions, flow rates) .
- Data Transparency : Provide raw spectral data (e.g., NMR peak integrals) and statistical analyses (e.g., triplicate measurements) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:
- Assay Standardization : Use reference compounds (e.g., ampicillin for antimicrobial studies) and validate protocols across labs .
- Impurity Profiling : Employ HPLC-MS to detect trace byproducts that may skew results .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What strategies optimize the solubility of this compound in aqueous systems without compromising bioactivity?
- Methodological Answer :
- Surfactant Formulations : Incorporate nonionic surfactants (e.g., Tween-80) at concentrations below CMC to enhance dispersion .
- Co-Solvent Systems : Test mixtures of DMSO and PBS (e.g., 5% v/v) to balance solubility and biocompatibility .
- Structural Modifications : Introduce polar groups (e.g., hydroxyls) via derivatization while monitoring SAR via cytotoxicity assays .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized derivatives to capture binding proteins .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against predicted targets like COX-2 or bacterial enzymes .
- Gene Expression Profiling : RNA-seq or qPCR arrays to identify upregulated/downregulated pathways post-treatment .
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Process Optimization : Use flow chemistry to control exothermic reactions and improve heat dissipation .
- Scalable Purification : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost efficiency .
- Quality Control : Implement in-line FTIR to monitor reaction progress and purity in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
